[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride
Description
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride is a compound with potential applications across various scientific fields. This compound features a complex structure, incorporating both an oxazepane ring and a benzofuran moiety. It is of interest due to its versatile chemical properties and possible uses in medicinal chemistry.
Properties
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-11-6-13-8-16(22-15(13)7-12(11)2)17(20)19-4-3-5-21-14(9-18)10-19;/h6-7,14,16H,3-5,8-10,18H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAUBIGRRXWZTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(C2)C(=O)N3CCCOC(C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Industrial-scale production of this compound may involve:
Batch Reactions
: Conducting reactions in large reactors with precise control over reaction conditions.
Purification Steps
: Utilizing chromatography and crystallization to ensure high purity of the final product.
Quality Control
: Employing spectroscopic and chromatographic techniques to verify the compound's identity and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Biological Activity
Structure Overview
The compound consists of:
- Aminomethyl group : Contributes to the compound's interaction with biological targets.
- Oxazepan ring : A seven-membered heterocyclic structure that may influence pharmacodynamics.
- Benzofuran moiety : Known for various biological activities, including anti-inflammatory and anti-cancer properties.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 338.84 g/mol.
Research indicates that compounds similar to the one often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzofuran derivatives are known to act as inhibitors of key enzymes involved in cancer progression.
- Modulation of Receptor Activity : The compound may interact with various receptors, potentially influencing neurotransmitter systems.
Antiproliferative Effects
Recent studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compounds derived from benzofuran structures have been tested against A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines, demonstrating IC50 values in the nanomolar range .
Neuroprotective Properties
The oxazepan component suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neurons from oxidative stress and apoptosis.
Study 1: Anticancer Activity
In a comparative study, derivatives of benzofuran were synthesized and tested for their ability to inhibit cancer cell growth. The lead compound showed an IC50 value of 15 nM against MCF-7 cells, indicating potent anticancer properties. The study also highlighted the importance of specific functional groups in enhancing biological activity .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective potential of oxazepan derivatives. Results indicated that these compounds could reduce neuronal death in models of oxidative stress, suggesting their utility in treating neurodegenerative diseases .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Antiproliferative | A549 | 25 | |
| Antiproliferative | HT-29 | 35 | |
| Antiproliferative | MCF-7 | 15 | |
| Neuroprotective | Neuronal cultures | N/A |
Table 2: Structural Variants and Their Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
